![molecular formula C7H9NO3 B11918165 (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione CAS No. 219503-87-4](/img/structure/B11918165.png)
(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione: is a spirocyclic compound featuring a unique structure with an oxazolidinone ring fused to a spirocyclic nonane system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Applications De Recherche Scientifique
(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It may be used in the production of advanced materials, such as polymers with unique mechanical or thermal properties.
Mécanisme D'action
The mechanism of action of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-7-azaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but lacks the dione functionality.
7-Oxa-1-azaspiro[4.4]nonane-2,6-dione: This is the racemic mixture of the compound, which includes both the (5R) and (5S) enantiomers.
Uniqueness
(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the dione functionality also provides additional reactive sites for chemical modification, enhancing its versatility in synthetic applications.
Propriétés
Numéro CAS |
219503-87-4 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
(5R)-7-oxa-1-azaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H9NO3/c9-5-1-2-7(8-5)3-4-11-6(7)10/h1-4H2,(H,8,9)/t7-/m1/s1 |
Clé InChI |
HFYNGOMGMNQLKV-SSDOTTSWSA-N |
SMILES isomérique |
C1C[C@]2(CCOC2=O)NC1=O |
SMILES canonique |
C1CC2(CCOC2=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)
![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)
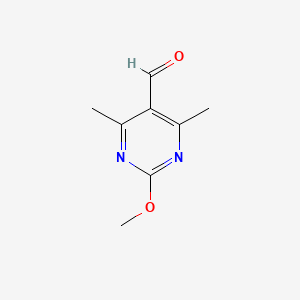
![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)

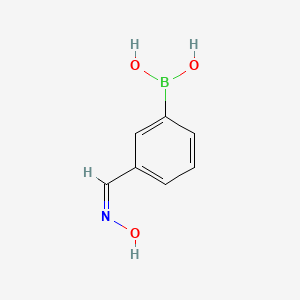
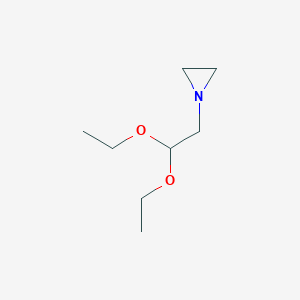
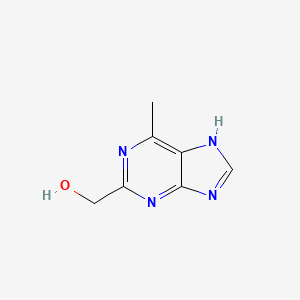
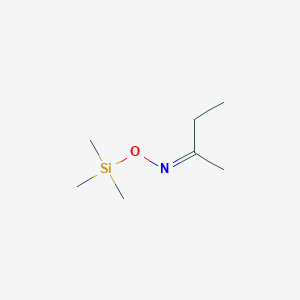

![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)


